Ethyl 6-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Ethyl 6-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a heterocyclic compound that combines the structural features of furan and quinoline. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and material science. The presence of both furan and quinoline moieties in its structure makes it a versatile intermediate for the synthesis of various biologically active molecules.
Properties
Molecular Formula |
C16H13NO4 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
ethyl 6-(furan-2-yl)-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C16H13NO4/c1-2-20-16(19)12-9-17-13-6-5-10(8-11(13)15(12)18)14-4-3-7-21-14/h3-9H,2H2,1H3,(H,17,18) |
InChI Key |
VYOKKCCFWMCXPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate furan and quinoline derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalysts, such as transition metals, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan and quinoline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the quinoline moiety can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Ethyl 6-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is used in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 6-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Ethyl 6-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(furan-2-yl)propionate: This compound also contains a furan ring but lacks the quinoline moiety, making it less versatile in terms of biological activity.
Furan-2,3-dione derivatives: These compounds are more reactive due to the presence of the dione group, but they may have different applications compared to the quinoline-containing compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
